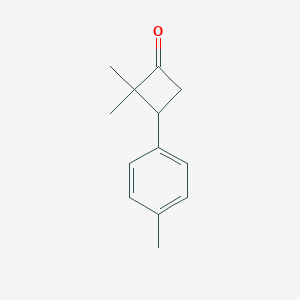

2,2-Dimethyl-3-p-tolyl-cyclobutanone

Description

Propriétés

Formule moléculaire |

C13H16O |

|---|---|

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

2,2-dimethyl-3-(4-methylphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C13H16O/c1-9-4-6-10(7-5-9)11-8-12(14)13(11,2)3/h4-7,11H,8H2,1-3H3 |

Clé InChI |

CHEPBADJGBSJQN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2CC(=O)C2(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,2-Dimethyl-3-p-tolyl-cyclobutanone and related compounds from the evidence:

*Inferred based on structural formula.

Substituent Effects

- p-Tolyl vs. m-Tolyl : The para-methyl group on the aromatic ring (p-tolyl) in the target compound may enhance steric accessibility and electronic conjugation compared to the meta-substituted (m-tolyl) acetamide analog. This could influence crystallization behavior or biological target binding .

Research Findings and Limitations

- Crystallography : The acetamide analog’s crystal structure () is stabilized by N–H···O and C–H···O hydrogen bonds. The target compound’s p-tolyl group may favor π-π stacking over hydrogen bonding, altering solid-state properties .

- Data Gaps : Direct experimental data on the target compound (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Q & A

Basic Research Questions

Q. What are the primary structural characterization techniques for 2,2-Dimethyl-3-p-tolyl-cyclobutanone, and how do they address stereochemical challenges?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve steric effects caused by the dimethyl and p-tolyl substituents. For stereochemical ambiguity, employ X-ray crystallography to confirm spatial arrangements. Gas chromatography-mass spectrometry (GC-MS) can validate purity and detect minor isomers. Cross-reference data with computational models (e.g., density functional theory, DFT) to predict spectral patterns .

Q. How can researchers optimize the synthesis of 2,2-Dimethyl-3-p-tolyl-cyclobutanone to improve yield and selectivity?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalysts, solvents, temperature) using a design-of-experiments (DoE) approach. Monitor intermediates via in-situ infrared (IR) spectroscopy. Compare yields under different conditions and apply kinetic analysis to identify rate-limiting steps. Use high-performance liquid chromatography (HPLC) to isolate and quantify byproducts .

Q. What are the key spectroscopic features of 2,2-Dimethyl-3-p-tolyl-cyclobutanone, and how do they differ from analogous cyclobutanones?

- Methodological Answer : Analyze the carbonyl stretching frequency (C=O) in IR spectroscopy; steric hindrance from substituents may reduce its wavenumber. In mass spectrometry, the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of methyl groups) distinguish it from less substituted analogs. Compare NMR chemical shifts with databases (e.g., PubChem) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2,2-Dimethyl-3-p-tolyl-cyclobutanone, particularly in dynamic conformational studies?

- Methodological Answer : Perform variable-temperature NMR to detect conformational exchange. Use 2D NMR techniques (e.g., NOESY) to identify spatial proximities between substituents. If discrepancies persist, apply time-resolved spectroscopic methods or computational molecular dynamics simulations to model ring puckering and substituent interactions .

Q. What computational approaches are most effective for predicting the thermodynamic stability and reactivity of 2,2-Dimethyl-3-p-tolyl-cyclobutanone?

- Methodological Answer : Use DFT to calculate strain energy and substituent effects on ring stability. Compare with experimental thermochemical data (e.g., calorimetry). For reactivity, simulate transition states in cycloaddition or ring-opening reactions using software like Gaussian or ORCA. Validate models against kinetic isotope effect (KIE) studies .

Q. How should environmental impact assessments for 2,2-Dimethyl-3-p-tolyl-cyclobutanone be designed to evaluate persistence and ecotoxicity?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests to assess persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products. For ecotoxicity, perform acute/chronic assays on model organisms (e.g., Daphnia magna), and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. What methodologies are recommended for evaluating the biological activity of 2,2-Dimethyl-3-p-tolyl-cyclobutanone in enzyme inhibition studies?

- Methodological Answer : Use in vitro enzyme assays (e.g., fluorescence-based kinetics) to measure inhibition constants (Kᵢ). Pair with molecular docking simulations to identify binding modes. Validate findings with in vivo models (e.g., zebrafish) to assess bioavailability and metabolic pathways. Monitor metabolites via ultra-high-resolution mass spectrometry (UHR-MS) .

Q. How can researchers address contradictory data in the synthesis and catalytic applications of 2,2-Dimethyl-3-p-tolyl-cyclobutanone?

- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use isotopic labeling (e.g., ¹³C) to trace reaction pathways. Publish raw datasets and spectra in open repositories for peer validation. Apply meta-analysis frameworks to reconcile divergent results .

Q. What advanced techniques are suitable for studying surface interactions of 2,2-Dimethyl-3-p-tolyl-cyclobutanone in heterogeneous catalysis?

- Methodological Answer : Employ surface-enhanced Raman spectroscopy (SERS) or scanning tunneling microscopy (STM) to monitor adsorption/desorption dynamics. Use temperature-programmed desorption (TPD) to quantify binding energies. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface reactivity and oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.